molecular formula C14H13NO2 B8756843 2-hydroxy-N-methyl-N-phenylbenzamide

2-hydroxy-N-methyl-N-phenylbenzamide

Cat. No.: B8756843
M. Wt: 227.26 g/mol
InChI Key: ACVBVXMHXWWRJS-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-N-phenylbenzamide (CAS: N/A; molecular formula: C₁₄H₁₃NO₂) is a benzamide derivative characterized by a hydroxyl group at the 2-position of the benzoyl ring and an N-methyl-N-phenyl substitution on the amide nitrogen. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. Key applications include its role in forming triflate derivatives (via reaction with triflic anhydride) for cross-coupling reactions and as a hydrolysis byproduct in Suzuki-Miyaura couplings .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H13NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16/h2-10,16H,1H3

InChI Key

ACVBVXMHXWWRJS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Key Substituents Molecular Weight Notable Properties/Effects References
2-Hydroxy-N-methyl-N-phenylbenzamide 2-OH, N-Me, N-Ph 243.26 Electron-donating OH; steric hindrance from N-Me/Ph
N-(3-Trifluoromethyl-phenyl)-benzamide 3-CF₃, N-Ph 295.27 Electron-withdrawing CF₃; enhanced metabolic stability
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ 351.14 Strong EWG (Br, NO₂); reduced H-bonding capacity
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-F, 2,3-diF 252.20 Fluorine-induced conformational rigidity; weak H-bonding
N-Hydroxy-2-nitro-N-phenylbenzamide 2-NO₂, N-OH 258.23 Acidic OH (pKa lowered by NO₂); reactive in redox

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The hydroxyl group in this compound acts as an electron donor, contrasting with nitro (NO₂) or trifluoromethyl (CF₃) groups in analogs, which withdraw electron density. This difference impacts reactivity in electrophilic substitution and metal coordination .
Cross-Coupling Reactions
  • Triflate Formation : this compound reacts with triflic anhydride (Tf₂O) to form 2-trifluoromethanesulfonyloxy-N-methyl-N-phenylbenzamide, a key intermediate in palladium-catalyzed cross-coupling reactions (94% yield) .
  • Hydrolysis in Suzuki Reactions : During Suzuki couplings, incomplete coupling yields trace amounts of the title compound due to hydrolysis of the triflate intermediate .
Hydrogen Bonding and Solubility
  • The hydroxyl group enables strong hydrogen bonding, enhancing solubility in polar solvents compared to fluorinated analogs (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide), where weaker F···H-N interactions dominate .

Preparation Methods

Ruthenium-Catalyzed Oxidation

The most efficient method involves direct hydroxylation of N-methyl-N-phenylbenzamide using a ruthenium catalyst. In this approach, a mixture of N-methyl-N-phenylbenzamide (9.48 mmol), potassium persulfate (K₂S₂O₈, 28.44 mmol), and dinuclear ruthenium complex [Ru(p-cymene)Cl₂]₂ (0.24 mmol) in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is stirred at 60°C for 12 hours. The reaction proceeds via radical-mediated C–H activation, introducing a hydroxyl group at the ortho position relative to the amide moiety. Purification by silica gel chromatography (petroleum ether:ethyl acetate = 10:1) yields 2-hydroxy-N-methyl-N-phenylbenzamide in 90% (1.9 g).

Advantages :

  • Eliminates the need for pre-functionalized starting materials.

  • High regioselectivity for ortho-hydroxylation.

  • Scalable to gram quantities without yield reduction.

Limitations :

  • Requires stoichiometric oxidant (K₂S₂O₈).

  • Use of corrosive TFA/TFAA necessitates specialized glassware.

Palladium-Catalyzed Accelerated Protocol

A modified protocol using palladium acetate (Pd(OAc)₂) as the catalyst reduces the reaction time to 0.5 hours under identical conditions. This method achieves comparable yields (90%) while enhancing throughput, making it preferable for high-throughput screening. Mechanistic studies suggest a single-electron transfer (SET) pathway, where Pd(II) facilitates the generation of sulfate radicals from K₂S₂O₈, initiating aryl radical formation and subsequent hydroxylation.

Stepwise Synthesis via Protective Group Strategy

Acid Chloride Coupling with Protected Intermediates

Traditional synthesis begins with 2-hydroxybenzoic acid, which is methyl-protected to form 2-methoxybenzoic acid. Conversion to the acid chloride (using thionyl chloride or PCl₅) followed by coupling with N-methylaniline in dry dichloromethane (DCM) yields 2-methoxy-N-methyl-N-phenylbenzamide. Final deprotection with boron tribromide (BBr₃) at −78°C restores the hydroxyl group.

Typical Conditions :

  • 2-Methoxybenzoic acid (10 mmol), SOCl₂ (15 mmol), reflux, 3 hours.

  • N-Methylaniline (12 mmol), triethylamine (15 mmol), DCM, 0°C to room temperature, 12 hours.

  • BBr₃ (15 mmol), DCM, −78°C, 2 hours.

Yield : 60–65% over three steps.

Challenges :

  • Low efficiency due to multiple steps.

  • BBr₃ handling requires strict anhydrous conditions.

Coupling Reagent-Mediated Amide Formation

Alternative routes employ coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). 2-Hydroxybenzoic acid (1.0 equiv), DIC (1.2 equiv), and HOBt (1.1 equiv) are reacted with N-methylaniline in DMF at 0°C, gradually warming to room temperature. This method avoids acid chloride formation but requires hydroxyl group protection (e.g., as a silyl ether) to prevent side reactions.

Yield : 50–55% (with protection/deprotection).

Comparative Analysis of Synthetic Methods

Method Catalyst/Oxidant Time Yield Scalability
Ru-catalyzed oxidation[Ru(p-cymene)Cl₂]₂, K₂S₂O₈12 h90%Gram-scale
Pd-catalyzed oxidationPd(OAc)₂, K₂S₂O₈0.5 h90%High-throughput
Acid chloride couplingSOCl₂, BBr₃18 h60%Moderate
DIC/HOBt couplingDIC, HOBt24 h55%Low

Key Observations :

  • Transition metal-catalyzed methods outperform stepwise approaches in yield and efficiency.

  • Oxidative routes eliminate protective groups, reducing synthetic steps.

  • Pd(OAc)₂ accelerates reaction kinetics without compromising yield.

Optimization Studies and Mechanistic Insights

Catalyst Loading and Temperature Effects

In the Ru-catalyzed method, reducing catalyst loading from 5 mol% to 2.5 mol% decreases yield to 70%, while increasing temperature to 80°C promotes side reactions (e.g., overoxidation). Optimal conditions use 5 mol% [Ru(p-cymene)Cl₂]₂ at 60°C.

Solvent and Acid Additive Screening

TFA/TFAA (9:1 v/v) proves critical for stabilizing reactive intermediates. Substituting TFA with acetic acid lowers yield to 40%, likely due to reduced protonation of the amide nitrogen, which facilitates radical formation.

Industrial Applicability and Environmental Considerations

The Ru- and Pd-catalyzed methods are scalable and atom-economical, aligning with green chemistry principles. However, TFA/TFAA usage poses environmental and safety concerns. Recent efforts explore recyclable ionic liquid solvents as alternatives, though yields remain suboptimal (60–65%) .

Q & A

Q. What are the optimized synthetic routes for 2-hydroxy-N-methyl-N-phenylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with N-methylaniline. Key steps include:

  • Acylation : Use methyl 3-(chlorocarbonyl)propanoate under pyridine catalysis in CH₂Cl₂ to form the benzamide backbone .
  • Protection of hydroxyl groups : Triisopropylsilyl chloride (TIPSCl) with Et₃N and DMAP in DMF prevents unwanted side reactions .
  • Hydrogenation : Palladium on carbon (Pd/C) under H₂ in methanol removes protective groups . Critical factors include solvent polarity (DMF for protection steps), temperature (room temperature for stability), and catalyst choice (Pd/C for selective deprotection).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding via shifts in hydroxyl (~10–12 ppm) and amide protons (~8–9 ppm) .
  • X-ray Crystallography : SHELXL (via SHELX suite) refines small-molecule structures, resolving intramolecular hydrogen bonds (e.g., O–H···O=C) and torsional angles .
  • Mass Spectrometry : ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in substituted benzamide derivatives?

  • Software Tools : Use SHELXD for phase determination and SHELXL for refinement, particularly for high-resolution datasets. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .
  • Validation Metrics : Monitor R-factors (<5%) and electron density maps (e.g., residual peaks <0.5 eÅ⁻³) to confirm the absence of disorder .
  • Example: The title compound’s planar benzamide moiety and dihedral angles (<10°) between aromatic rings were resolved using SHELX .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) on target binding using in vitro assays (e.g., Trypanosoma brucei inhibition) .
  • Data Normalization : Control for variables like solvent (DMSO vs. aqueous buffers) and cell line specificity. For example, chloro-substituted analogs show enhanced antiparasitic activity due to increased lipophilicity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like MMP-9/MMP-13, validating with enzymatic inhibition assays .

Q. What methodologies are recommended for analyzing reaction intermediates in benzamide synthesis?

  • In Situ Monitoring : Use FT-IR to track carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups during acylation .
  • High-Resolution LC-MS : Identify transient intermediates (e.g., N-benzoyl-N-phenylhydroxylamine) with mass accuracy <2 ppm .
  • Isolation Techniques : Column chromatography (silica gel, ethyl acetate/hexane) separates intermediates, with TLC (Rf 0.3–0.5) confirming purity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsPurposeReference
AcylationMethyl 3-(chlorocarbonyl)propanoate, CH₂Cl₂Form benzamide backbone
Hydroxyl ProtectionTIPSCl, Et₃N, DMAP, DMFPrevent side reactions
DeprotectionPd/C, H₂, MeOHRemove protective groups

Q. Table 2. Software for Structural Analysis

ToolApplicationKey FeatureReference
SHELXLSmall-molecule refinementHigh-resolution data handling
ORTEP-3Thermal ellipsoid visualizationGUI for crystallographic plots
WinGXCrystallographic data integrationSuite for data processing

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